![molecular formula C8H13N3O B1530708 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine CAS No. 1702028-84-9](/img/structure/B1530708.png)
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine
Overview
Description
The compound “1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine” is a complex organic molecule that likely contains a tetrahydropyran ring and an imidazole ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Scientific Research Applications
Synthesis and Physicochemical Properties
Imidazole and its derivatives, including those similar to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine, have been extensively explored for their energetic properties and potential applications in nitrogen-rich gas generators. These compounds are synthesized to study their densities, heats of formation, and detonation characteristics due to the high energy contribution from their molecular backbones (D. Srinivas, V. Ghule, K. Muralidharan, 2014).
Metal Complexes and Magnetic Studies
The synthesis and structural analysis of metal complexes involving imidazole derivatives underscore their relevance in coordination chemistry. For instance, imidazolate anions have been used as bridging ligands in tetranuclear copper(II) complexes, influencing the magnetic and electronic properties of these complexes (P. Chaudhuri, Ina Karpenstein, et al., 1993).
Organocatalysis
In the realm of organic synthesis, the asymmetric synthesis of biologically active heterocycles, such as pyrano[2,3-c]pyrazoles, leverages the catalytic properties of compounds structurally related to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine. These syntheses highlight the versatility and efficiency of these compounds in facilitating complex chemical transformations (D. Enders, André Grossmann, et al., 2012).
Bioactive Compound Synthesis
The chemical frameworks of imidazole derivatives are foundational in synthesizing compounds with antitumor, antifungal, and antibacterial activities. Research into pyrazole derivatives, for instance, has identified these compounds as pharmacophores with significant biological activity, demonstrating the broad applicability of imidazole-related structures in developing new therapeutic agents (A. Titi, M. Messali, et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(oxan-4-yl)imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYMODZXZKTYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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